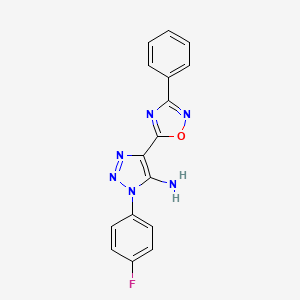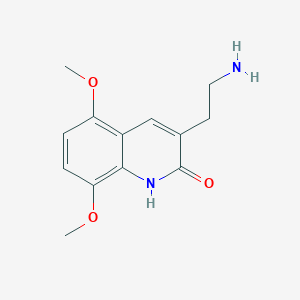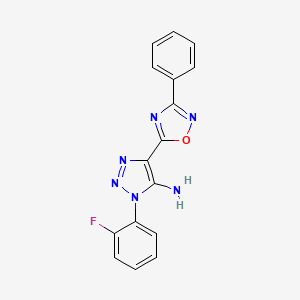
1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is notable for its complex structure, which includes a fluorophenyl group, a phenyl-oxadiazole moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
-
Formation of the 1,2,4-Oxadiazole Ring:
- Starting with a suitable precursor such as a hydrazide and a carboxylic acid derivative.
- Cyclization is achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Synthesis of the Triazole Ring:
- The triazole ring is often formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Copper(I) catalysts (CuSO₄ and sodium ascorbate) are commonly used to facilitate this reaction under mild conditions.
-
Coupling of the Fluorophenyl Group:
- The final step involves coupling the fluorophenyl group to the triazole-oxadiazole intermediate.
- This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis and process optimization would apply. This includes scaling up the reaction conditions, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can modify the oxadiazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Catalysts: Copper(I) catalysts for cycloaddition, palladium catalysts for cross-coupling
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or signaling cascades.
For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: Contains a methyl group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.
- Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, which can be advantageous in pharmaceutical applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-6-8-12(9-7-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-4-2-1-3-5-10/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXFFJXWQHQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)

![4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524663.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)

![ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6524715.png)
![6,8-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6524726.png)
![6-ethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one dihydrochloride](/img/structure/B6524732.png)
![(2Z)-6-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6524737.png)
